Imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride
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Overview
Description
Imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride is a heterocyclic compound that features an imidazo[1,5-a]pyridine core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. One common method includes the use of molecular iodine (I2) as a catalyst in the presence of sodium acetate (NaOAc) to facilitate oxidative annulations . Another approach involves the use of trifluoromethanesulfonic anhydride (Tf2O) and 2-methoxypyridine (2-MeO-Py) for cyclic dehydration or arylation reactions .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable and efficient synthetic routes. The use of transition-metal-free sp3 C–H amination reactions has been established for large-scale synthesis, employing molecular iodine from 2-pyridyl ketones and alkylamines . These methods are operationally simple and can be conveniently carried out on a gram scale.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Utilizes reducing agents to remove oxygen functionalities or add hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular iodine (I2) and sodium acetate (NaOAc).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium borohydride (LiBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed under different conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative annulations can produce a variety of imidazo[1,5-a]pyridine derivatives .
Scientific Research Applications
Imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit insulin-regulated aminopeptidase, affecting various biological processes . The compound’s unique chemical structure allows it to modulate different pathways, making it a versatile tool in scientific research.
Comparison with Similar Compounds
Imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrazine: Known for its anticancer properties.
Imidazo[4,5-b]pyridine: Explored for its pharmacological potential in treating central nervous system disorders.
Imidazo[1,5-a]pyrimidine: Utilized in various synthetic applications.
The uniqueness of this compound lies in its versatile chemical reactivity and broad range of applications across different scientific fields.
Properties
Molecular Formula |
C8H7ClN2O2 |
---|---|
Molecular Weight |
198.60 g/mol |
IUPAC Name |
imidazo[1,5-a]pyridine-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)7-3-1-2-6-4-9-5-10(6)7;/h1-5H,(H,11,12);1H |
InChI Key |
ZJCIMXCQOWZFDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CN2C(=C1)C(=O)O.Cl |
Origin of Product |
United States |
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